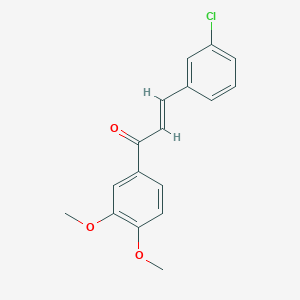![molecular formula C22H26N4O3 B5265401 N~2~-{[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5265401.png)
N~2~-{[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetyl}glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-{[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetyl}glycinamide, commonly known as DPhG, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DPhG is a piperazine derivative that has been synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of DPhG is not fully understood, but it is believed to act through multiple pathways. DPhG has been found to inhibit the activity of various enzymes and proteins, including COX-2, MMP-9, and NF-κB. It has also been found to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
DPhG has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1. DPhG has also been found to induce apoptosis in cancer cells and inhibit viral replication. In addition, DPhG has been found to enhance cognitive function and improve memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
DPhG has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. DPhG is also stable and has a long shelf life, making it suitable for long-term experiments. However, DPhG has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of DPhG. One area of research is the development of novel materials using DPhG as a building block. Another area of research is the study of DPhG's potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of DPhG and to optimize its synthesis and purification methods. Finally, studies are needed to investigate the potential toxic effects of DPhG and to determine safe dosage levels for its use in lab experiments.
Conclusion:
In conclusion, DPhG is a synthetic compound that has potential applications in various fields of research. Its synthesis method has been optimized and it has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties. DPhG has also been found to have potential applications in the treatment of neurodegenerative diseases and in the development of novel materials. However, further studies are needed to fully understand its mechanism of action, optimize its synthesis and purification methods, and determine safe dosage levels for its use in lab experiments.
Synthesemethoden
The synthesis of DPhG involves a multi-step process that begins with the reaction of 2,2-diphenylethylamine with ethyl 2-bromoacetate to form ethyl 2-(2,2-diphenylethyl)acetate. This intermediate is then reacted with piperazine and hydrolyzed to form DPhG. The synthesis of DPhG has been optimized and various modifications have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
DPhG has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. DPhG has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, DPhG has been found to have potential applications in the field of materials science, as it can be used to synthesize novel materials with unique properties.
Eigenschaften
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c23-20(27)14-25-21(28)13-19-22(29)24-11-12-26(19)15-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-19H,11-15H2,(H2,23,27)(H,24,29)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBBTKIEBHWWOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NCC(=O)N)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-[3-(2-methylphenoxy)propyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5265330.png)

![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[4-(hydroxymethyl)piperidin-1-yl]methyl}piperidin-2-one](/img/structure/B5265355.png)

![4-(4-chlorobenzoyl)-5-[4-(diethylamino)phenyl]-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5265367.png)


![2-(1,3-benzothiazol-2-yl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5265385.png)
![5-tert-butyl-1-[(2-isopropyl-5-methylphenoxy)acetyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5265389.png)
![4-({1-[3-(4-methoxyphenyl)propanoyl]-2-piperazinyl}carbonyl)morpholine](/img/structure/B5265397.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-(5-oxopyrrolidin-2-yl)acetamide](/img/structure/B5265409.png)
![2-methoxy-N-[(4-methylphenyl)(pyridin-4-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5265411.png)
![N-cyclopentyl-4-[(phenylsulfonyl)methyl]benzamide](/img/structure/B5265418.png)
